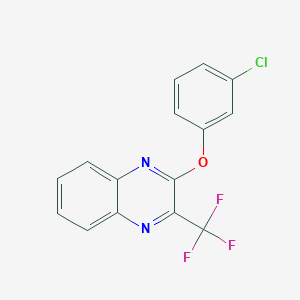

2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline (2-CFTQ) is a novel compound that has recently been developed and studied for its potential applications in scientific research. This compound has been the subject of numerous studies due to its unique synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives, including those structurally related to 2-(3-chlorophenoxy)-3-(trifluoromethyl)quinoxaline, have been studied for their effectiveness as corrosion inhibitors. A theoretical study on the inhibition efficiencies of some quinoxaline compounds, including various derivatives, indicated a correlation between the molecular structure of quinoxalines and their inhibition efficiency. Quantum chemical calculations provided insights into their potential as corrosion inhibitors for metals like copper in corrosive environments (Zarrouk et al., 2014).

Electrochromic Materials

Research into quinoxaline derivatives has extended into the development of electrochromic materials. Synthesis and characterization of conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene have shown potential in applications such as electrochromic devices. These devices benefit from the materials' ability to change color in response to electrical stimulation, indicating potential uses in smart windows and displays (Beyazyildirim et al., 2006).

Photoinitiation and Polymerization

A quinoxaline derivative was used as a long-wavelength photosensitizer for diaryliodonium salt photoinitiators, facilitating the photopolymerization of heterocyclic monomers. This highlights the utility of quinoxaline derivatives in the polymerization process, where they can initiate polymerization under specific light conditions, potentially useful in coatings and adhesive technologies (Bulut et al., 2010).

Synthesis and Functionalization

Quinoxaline derivatives have been explored for their applications in the synthesis of various functional molecules. For example, silica bonded S-sulfonic acid was used as a recyclable catalyst for the synthesis of quinoxalines at room temperature, demonstrating an efficient and environmentally friendly method for producing these compounds (Niknam et al., 2009).

Analytical Reagents

Quinoxaline-2-carboxylic acid and its derivatives have been studied for their use as analytical reagents. The solubility products of metal salts and the thermal behaviors of metal complexes established their potential in the gravimetric determination of various metals, showcasing the versatility of quinoxaline derivatives in analytical chemistry applications (Dutt et al., 1968).

properties

IUPAC Name |

2-(3-chlorophenoxy)-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2O/c16-9-4-3-5-10(8-9)22-14-13(15(17,18)19)20-11-6-1-2-7-12(11)21-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICVIEOOEVCUFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC(=CC=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-oxo-2-(trifluoromethyl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2833498.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2833500.png)

![N-benzyl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2833503.png)

![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833505.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2833507.png)

![4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833510.png)